1-(o-Allylphenoxy)-3-chloro-2-propanol

β-adrenoceptor pharmacology structure-activity relationship cardioselectivity

1-(o-Allylphenoxy)-3-chloro-2-propanol (CAS 49716-04-3, molecular formula C₁₂H₁₅ClO₂, molecular weight 226.70 g·mol⁻¹) is a bifunctional chlorohydrin intermediate bearing an ortho-allylphenoxy moiety and a secondary alcohol adjacent to a primary alkyl chloride. The compound serves as a critical building block in the synthesis of aryloxypropanolamine β-adrenergic receptor antagonists, most notably alprenolol (1-(o-allylphenoxy)-3-isopropylamino-2-propanol), via nucleophilic displacement of the chloro leaving group with primary amines.

Molecular Formula C12H15ClO2
Molecular Weight 226.70 g/mol
Cat. No. B8480877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(o-Allylphenoxy)-3-chloro-2-propanol
Molecular FormulaC12H15ClO2
Molecular Weight226.70 g/mol
Structural Identifiers
SMILESC=CCC1=CC=CC=C1OCC(CCl)O
InChIInChI=1S/C12H15ClO2/c1-2-5-10-6-3-4-7-12(10)15-9-11(14)8-13/h2-4,6-7,11,14H,1,5,8-9H2
InChIKeyADXZQNZROSVWJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(o-Allylphenoxy)-3-chloro-2-propanol (CAS 49716-04-3): A Key Chlorohydrin Intermediate for β-Blocker Synthesis and Allyl-Functionalized Molecular Design


1-(o-Allylphenoxy)-3-chloro-2-propanol (CAS 49716-04-3, molecular formula C₁₂H₁₅ClO₂, molecular weight 226.70 g·mol⁻¹) is a bifunctional chlorohydrin intermediate bearing an ortho-allylphenoxy moiety and a secondary alcohol adjacent to a primary alkyl chloride . The compound serves as a critical building block in the synthesis of aryloxypropanolamine β-adrenergic receptor antagonists, most notably alprenolol (1-(o-allylphenoxy)-3-isopropylamino-2-propanol), via nucleophilic displacement of the chloro leaving group with primary amines [1]. Its ortho-allyl substitution pattern is structurally significant because it dictates the β-adrenoceptor subtype selectivity profile of the downstream pharmacophore, distinguishing it from para- and meta-substituted regioisomers [2]. The compound is also employed as a racemic starting material in lipase-catalyzed kinetic resolutions to access enantiopure β-blocker intermediates [3].

Why 1-(o-Allylphenoxy)-3-chloro-2-propanol Cannot Be Replaced by Generic Epoxide or Alternative Halohydrin Intermediates Without Altering Synthetic and Pharmacological Outcomes


Substitution of 1-(o-allylphenoxy)-3-chloro-2-propanol with seemingly analogous intermediates—such as its epoxide counterpart 1-(o-allylphenoxy)-2,3-epoxypropane, the para-allyl regioisomer, or bromo-analogs—introduces consequential differences in three critical dimensions: (i) the regioselectivity and kinetics of nucleophilic ring-opening versus direct displacement reactions during amine coupling [1]; (ii) the β-adrenoceptor subtype selectivity of the final pharmacophore, which is fundamentally determined by the ortho-, meta-, or para-allyl substitution pattern on the aryl ring [2]; and (iii) the enantioselectivity achievable in lipase-catalyzed kinetic resolutions, where the chloro leaving group and ortho-allyl geometry jointly influence enzyme recognition [3]. These parameters are not interchangeable across analogs, making rigorous specification of this exact chlorohydrin essential for reproducible synthesis of alprenolol and related β-blockers with defined stereochemistry and receptor selectivity profiles.

Quantitative Differentiation Evidence for 1-(o-Allylphenoxy)-3-chloro-2-propanol Against Closest Analogs: Selectivity, Synthesis, and Stereochemical Control


Ortho-Allyl vs. Para-Allyl Substitution Determines Non-Selective vs. Cardioselective β-Adrenoceptor Blockade in Downstream Products

The ortho-allyl substitution pattern conferred by 1-(o-allylphenoxy)-3-chloro-2-propanol to its downstream aminopropanol products results in non-selective blockade of cardiac and vascular/tracheal β-adrenoceptors. In contrast, the para-allyl regioisomer yields products with markedly higher affinity for cardiac β-receptors than for vascular and tracheal smooth muscle receptors. This differential selectivity was demonstrated by Åblad et al. (1970) in isolated guinea pig atrium and trachea preparations and in anaesthetized cat hemodynamic studies [1]. The downstream product derived from the target compound—alprenolol (H 56/28)—exhibits comparable affinity at β₁- and β₂-adrenoceptors (Kd ≈ 7–11 nM for (−)-alprenolol at cardiac β-adrenoceptors), whereas the para-allyl analog H 64/52 shows cardioselectivity with minimal vascular β-blockade [2]. The ortho-allyl geometry of the starting chlorohydrin thus directly predetermines the non-selective pharmacological profile of the final therapeutic agent.

β-adrenoceptor pharmacology structure-activity relationship cardioselectivity

Chlorohydrin vs. Epoxide Intermediate: Differential Reactivity in Nucleophilic Amination and Process Control

US Patent 3,857,891 (Parke Davis & Co.) explicitly describes two distinct synthetic pathways to 1-(3,4-dimethoxyphenethylamino)-3-(substituted phenoxy)-2-propanols: (Route A) reaction of a 1-halo-3-(substituted phenoxy)-2-propanol (the chlorohydrin) with 3,4-dimethoxyphenethylamine at 80–120 °C for 12–20 hours, and (Route B) reaction of a 1,2-epoxy-3-(substituted phenoxy)propane with the same amine at 80–120 °C for 30 minutes to 3 hours [1]. The chlorohydrin route, while requiring longer reaction times, offers the advantage of avoiding epoxide ring-opening regioselectivity issues that can generate isomeric byproducts when unsymmetrical epoxides react with amine nucleophiles. The patent specifically exemplifies the target compound: from 9.07 g of 1-(o-allylphenoxy)-3-chloro-2-propanol and 14.5 g of 3,4-dimethoxyphenethylamine, the product 1-(o-allylphenoxy)-3-[(3,4-dimethoxyphenethyl)-amino]-2-propanol is obtained with m.p. 66–67.5 °C after crystallization from isopropyl ether [2]. The chloro leaving group provides a single unambiguous reaction path (SN2 displacement), whereas the epoxide route can yield mixtures of primary and secondary alcohol products depending on steric and electronic factors of the nucleophile and epoxide substitution pattern.

synthetic methodology nucleophilic substitution process chemistry

Enantioselective Lipase-Catalyzed Kinetic Resolution: Candida rugosa Lipase Discriminates the (R)-Enantiomer of the Racemic Chlorohydrin

Thakur et al. (2016) demonstrated that among multiple commercially available lipases screened computationally and experimentally, Candida rugosa lipase (CRL 62316) catalyzes the enantioselective transesterification of (RS)-1-(2-allylphenoxy)-3-chloropropan-2-ol, preferentially converting the (R)-enantiomer with the highest conversion, enantiomeric excess, and enantiomeric ratio observed across all tested biocatalysts [1]. The ortho-allylphenoxy substituent and the chloro leaving group jointly create a steric and electronic environment at the lipase active site that enables this discrimination—a feature not guaranteed with bromo or iodo analogs where altered halogen size can disrupt the enzyme-substrate H-bond network identified by in silico docking [2]. Subsequent chemoenzymatic work by Borowiecki et al. (2022) confirmed that enantiopure (R)-chlorohydrin (>99% ee), obtained via lipase-catalyzed kinetic resolution, can be converted to a series of (R)-(+)-β-blockers (alprenolol, propranolol, pindolol, carazolol, moprolol, metoprolol) with enantiomeric excess in the range of 96–99.9% [3].

biocatalysis kinetic resolution enantioselective synthesis

Ortho-Allyl vs. Ortho-Chloro vs. Ortho-Methoxy Substituent Comparison in Parke-Davis β-Blocker Series: Allyl Imparts Distinct Pharmacological Profile

US Patent 3,857,891 systematically compares multiple 1-chloro-3-(ortho-substituted phenoxy)-2-propanol intermediates for the synthesis of 1-(3,4-dimethoxyphenethylamino)-3-(substituted phenoxy)-2-propanols, where the ortho-substituent Z is varied among lower alkoxy, chloro, cyano, hydroxymethyl, acetyl, m-lower alkyl, or o-allyl [1]. The patent discloses that all compounds in this series are β-adrenergic blocking agents, but explicitly states that the o-allyl-substituted members exhibit cardio-selective activity alongside β-blockade [2]. This dual pharmacological character—combining β-adrenoceptor antagonism with a specific cardioselective component—is attributed to the ortho-allyl group, which is not replicated by the ortho-chloro, ortho-methoxy, or ortho-ethoxy analogs in the same series. The target compound thus provides access to a pharmacologically distinct subclass within the aryloxypropanolamine β-blocker family, one that cannot be accessed using alternative ortho-substituted 1-chloro-3-phenoxy-2-propanol intermediates.

structure-activity relationship β-blocker pharmacology substituent effects

Optimal Procurement and Application Scenarios for 1-(o-Allylphenoxy)-3-chloro-2-propanol in Pharmaceutical Intermediate Supply and Research Programs


GMP-Compliant Synthesis of Alprenolol and Non-Selective β-Blockers via Regiospecific Chloro Displacement

For pharmaceutical manufacturers requiring alprenolol (CAS 13707-88-5) or structurally related non-selective β-adrenoceptor antagonists, 1-(o-allylphenoxy)-3-chloro-2-propanol is the mandatory penultimate intermediate. The regiospecific SN2 displacement of the primary chloride with isopropylamine or 3,4-dimethoxyphenethylamine proceeds without the regioselectivity ambiguity inherent to epoxide ring-opening routes, ensuring a single product profile and simplifying HPLC purity analysis in quality control release testing [1]. The ortho-allyl substitution is structurally encoded at this intermediate stage, meaning that any deviation (e.g., use of para-allyl chlorohydrin) would irreversibly alter the pharmacological classification of the final API from non-selective to cardioselective β-blockade [2].

Enantiopure (R)- and (S)-β-Blocker Production via Lipase-Catalyzed Kinetic Resolution of the Racemic Chlorohydrin

Organizations developing single-enantiomer β-blockers can procure the racemic chlorohydrin and implement a Candida rugosa lipase (CRL 62316)-catalyzed kinetic resolution to obtain the (R)-enantiomer, which can then be converted to (R)-β-blockers with >99% ee, or subjected to acetolysis/inversion to access the pharmacologically more active (S)-enantiomers in 99% ee [1]. This strategy provides a single starting material for both enantiomeric series, reducing the number of validated intermediates in the supply chain and simplifying regulatory filings. The chemoenzymatic route has been demonstrated at multi-gram scale (5 g, 209 mM) with proven scalability [2].

Structure-Activity Relationship (SAR) Studies on Ortho-Substituted Aryloxypropanolamine β-Blockers

For academic and industrial medicinal chemistry groups exploring β-adrenoceptor subtype selectivity, this chlorohydrin serves as a versatile scaffold for parallel synthesis of compound libraries. The primary chloride undergoes nucleophilic displacement with diverse primary and secondary amines, while the ortho-allyl group can be further functionalized (e.g., hydroboration, epoxidation, cross-metathesis) to explore additional SAR dimensions. The patent literature establishes that the ortho-allyl substituent confers a distinct cardio-selective component to the β-blocking pharmacophore compared to ortho-chloro, ortho-methoxy, or ortho-cyano analogs, making this intermediate the entry point to a pharmacologically differentiated chemical series [1].

Polymer and Material Science Applications: Allyl-Functionalized Monomer for Thermoset Resins and Coatings

Beyond pharmaceutical synthesis, the allyl group on the phenoxy ring enables this chlorohydrin to participate in free-radical or transition-metal-catalyzed polymerization and crosslinking reactions. US Patent 2,827,442 describes chloroalkyl allylaryl ethers as monomers for molding, coating, and laminating applications, where the allyl group provides the polymerizable functionality and the chloroalkyl group enables post-polymerization modification or crosslinking with polyamines to yield ion-exchange resins [1]. The ortho-allyl substitution positions the polymerizable group adjacent to the phenoxy ether linkage, which may influence polymer backbone flexibility and thermal properties compared to para-substituted analogs.

Quote Request

Request a Quote for 1-(o-Allylphenoxy)-3-chloro-2-propanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.